(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 951661-82-8
VCID: VC8355362
InChI: InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)/t15-,18-/m1/s1
SMILES: CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

CAS No.: 951661-82-8

Cat. No.: VC8355362

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide - 951661-82-8

Specification

CAS No. 951661-82-8
Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name (1R,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Standard InChI InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)/t15-,18-/m1/s1
Standard InChI Key QWRJNDUNSMFZTP-CRAIPNDOSA-N
Isomeric SMILES CNC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
SMILES CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Canonical SMILES CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name, (1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide, reflects its stereochemistry and functional groups. The molecular formula is C22H21N3O3, with a molecular weight of 375.43 g/mol. The structure comprises:

  • A 1,3-benzodioxol group (C7H6O2) at position 1 of the tetrahydro-β-carboline scaffold.

  • An N-methyl carboxamide substituent at position 3.

  • A fused pyrido[3,4-b]indole system with two chiral centers (1R,3R) .

Stereochemical Considerations

The (1R,3R) configuration is critical for its pharmacological profile, as stereoisomerism often influences receptor binding and metabolic stability. Comparative studies of enantiomers, such as those reported for Tadalafil analogs, demonstrate significant differences in bioactivity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound aligns with methodologies described for related 1,3-benzodioxol derivatives. A generalized approach involves:

  • Formation of the Tetrahydro-β-carboline Core:

    • Condensation of tryptamine derivatives with carbonyl compounds, followed by cyclization .

  • Introduction of the 1,3-Benzodioxol Group:

    • Electrophilic substitution or coupling reactions using 1,3-benzodioxol-5-yl precursors .

  • Carboxamide Functionalization:

    • Reaction of the intermediate carboxylic acid with methylamine in the presence of coupling agents like EDCI or HOBt .

Table 1: Representative Synthesis Steps

StepReagents/ConditionsYieldReference
Tetrahydro-β-carboline formationTryptamine + Aldehyde (AcOH, reflux)65–70%
1,3-Benzodioxol couplingPd-catalyzed Suzuki-Miyaura coupling50–55%
Carboxamide synthesisMethylamine, EDCI, DCM80–85%

Solvent and Catalytic Systems

Optimal solvents include dichloromethane (DCM) and pyridine, which stabilize intermediates and act as acid scavengers . Catalytic systems for cross-coupling reactions often employ palladium complexes (e.g., Pd(PPh3)4) .

Structural Analogues and Pharmacological Context

Relationship to Tadalafil Impurities

The compound shares structural homology with Tadalafil impurities, such as (1R,3S)-Methyl 1-(benzo[d] dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (C20H18N2O4) . These analogs differ in stereochemistry or substituents, impacting their pharmacokinetic properties.

Table 2: Comparative Data for Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
Target CompoundC22H21N3O3375.43N-methyl carboxamide
Tadalafil Impurity PA 20 02560C20H18N2O4350.37Methyl ester, (1R,3S) stereochemistry
1-Methyl-tetrahydro-β-carboline-3-carboxylic acidC13H14N2O2230.26Simplified scaffold, carboxylic acid group

Physicochemical Properties and Stability

Solubility and LogP

The compound’s LogP (estimated at 2.5–3.0) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited, necessitating formulation with co-solvents or cyclodextrins .

Degradation Pathways

Under acidic conditions, the 1,3-benzodioxol group may undergo hydrolysis to form catechol derivatives. Oxidative decomposition at the indole nitrogen is also plausible, requiring stabilization with antioxidants .

Applications and Future Directions

Research Gaps

  • In vivo pharmacokinetic studies to assess bioavailability and metabolite profiles.

  • Crystal structure analysis to elucidate binding modes with target proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator